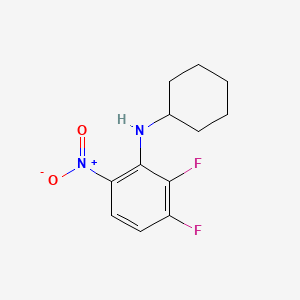

![molecular formula C7H4ClFN2 B567119 4-Chloro-6-fluoro-1H-benzo[d]imidazole CAS No. 1314092-05-1](/img/structure/B567119.png)

4-Chloro-6-fluoro-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

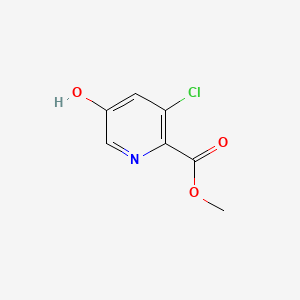

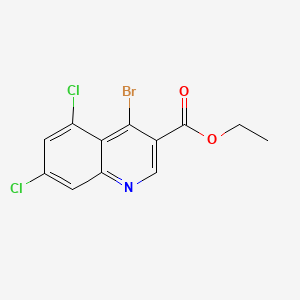

“4-Chloro-6-fluoro-1H-benzo[d]imidazole” is a chemical compound that belongs to the class of organic compounds known as imidazoles . Imidazoles are compounds containing an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of imidazole compounds has been a subject of interest in medicinal chemistry due to their wide range of biological activities . The synthesis of imidazole derivatives has been achieved through the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered ring with two non-adjacent nitrogen atoms and three carbon atoms . The presence of chlorine and fluorine atoms on the benzimidazole ring may influence the chemical properties and biological activities of the compound.

Scientific Research Applications

Synthesis and Characterization

4-Chloro-6-fluoro-1H-benzo[d]imidazole and its derivatives have been extensively studied for their synthesis and unique properties. Huang Jin-qing (2009) described the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, emphasizing the effects of reaction formulas on yield optimization, with an overall yield of 56.4% (Huang Jin-qing, 2009). Furthermore, an unusual synthesis of 1-(4-fluorobenzyl)-N-(1-(1-(4-fluorobenzyl)-6-isopropoxy-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)-6-isopropoxy-1H-benzo[d]imidazol-2-amine highlights the intricate synthetic pathways and unexpected reactions these compounds can undergo (A. Jha, 2005).

Biological Applications

The antimicrobial and anti-inflammatory activities of this compound derivatives are significant. Binoy et al. (2021) synthesized derivatives showing moderate antimicrobial and in vitro anti-inflammatory activities, revealing their potential in pharmacological applications (N. Binoy et al., 2021). Additionally, compounds synthesized by B. Sathe and colleagues exhibited promising anti-microbial activity, emphasizing the potential of these compounds in addressing microbial resistance (B. Sathe et al., 2011).

Material Applications

In the field of material science, novel blend membranes comprising partially fluorinated copolymers with azole functions, including benzimidazole, have shown significant influence on membrane microstructure and proton conductivity, suggesting applications in Proton Exchange Membrane Fuel Cells (PEMFC) (B. Campagne et al., 2013).

Future Directions

The future directions for the research and development of “4-Chloro-6-fluoro-1H-benzo[d]imidazole” and other imidazole compounds are promising. Imidazole compounds have been recognized for their broad range of chemical and biological properties, making them valuable targets for the development of new drugs .

Mechanism of Action

Target of Action

It’s known that benzimidazole derivatives, a class to which this compound belongs, often target dna, specifically the minor groove of dna . They form non-covalent interactions with the minor groove, which can disrupt the normal functioning of the DNA .

Mode of Action

Benzimidazole derivatives are known to interact with dna through hydrogen bonding, electrostatic, and van der waals interactions . This interaction can cause reversible inhibition of DNA-dependent functions .

Biochemical Pathways

It’s known that benzimidazole derivatives can inhibit the synthesis of bacterial nucleic acids and proteins, thereby exerting an antibacterial effect .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Benzimidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Properties

IUPAC Name |

4-chloro-6-fluoro-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPKVTIYSAMDTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=N2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743610 |

Source

|

| Record name | 4-Chloro-6-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314092-05-1 |

Source

|

| Record name | 4-Chloro-6-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

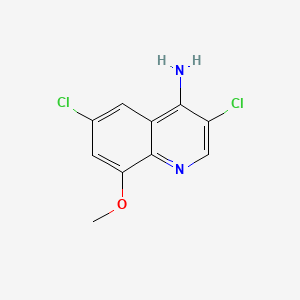

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile](/img/structure/B567044.png)

![1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro-](/img/structure/B567055.png)